8-Bromo-7-cyclopropylquinoline
Description
8-Bromo-7-cyclopropylquinoline is a brominated quinoline derivative featuring a cyclopropyl substituent at the 7-position and a bromine atom at the 8-position. The bromine atom enhances electrophilic reactivity, making it a versatile intermediate for cross-coupling reactions, while the cyclopropyl group may influence steric and electronic properties, modulating biological activity or stability .
Properties
Molecular Formula |
C12H10BrN |
|---|---|
Molecular Weight |
248.12 g/mol |
IUPAC Name |
8-bromo-7-cyclopropylquinoline |
InChI |
InChI=1S/C12H10BrN/c13-11-10(8-3-4-8)6-5-9-2-1-7-14-12(9)11/h1-2,5-8H,3-4H2 |
InChI Key |
MLVZOZAZYWICBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C3=C(C=CC=N3)C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
7-Bromo-8-fluoroquinoline (CAS: 1375107-95-1)
- Structural Differences: The bromine and fluorine substituents occupy adjacent positions (7 and 8, respectively), contrasting with 8-bromo-7-cyclopropylquinoline’s bromine (8) and cyclopropyl (7) groups. Fluorine’s electronegativity increases polarity compared to cyclopropyl’s steric bulk .
- Physical Properties: Property 7-Bromo-8-fluoroquinoline this compound (Inferred) Molecular Formula C₉H₅BrFN C₁₂H₉BrN Molecular Weight 242.05 g/mol ~247.11 g/mol Purity 95% (commercial grade) N/A
- Applications : Fluorine’s electron-withdrawing nature enhances binding affinity in drug candidates, whereas cyclopropyl groups may improve metabolic stability .
(7-Bromo(2-quinolyl))cyclopropylmethylamine (CAS: 1391289-03-4)
- Structural Differences: This compound features a cyclopropylmethylamine group at the 2-position and bromine at the 7-position, differing from this compound’s substituent positions and lack of an amine group.
- Physical Properties: Property (7-Bromo(2-quinolyl))cyclopropylmethylamine Molecular Formula C₁₃H₁₃BrN₂ Molecular Weight 277.16 g/mol
- Reactivity: The amine group enables participation in nucleophilic reactions, whereas this compound’s bromine is more suited for Suzuki-Miyaura couplings .
8-Bromo-l,7-dimethylethylamine (from )
- Its reaction with acetic anhydride shows pH-dependent rate constants, suggesting bromine’s electron-withdrawing effects accelerate acylations. Similar trends may apply to brominated quinolines .
Key Research Findings and Trends
- Substituent Position Effects: Bromine at the 8-position (vs.
- Halogen vs. Cyclopropyl Trade-offs: Fluorine (in 7-bromo-8-fluoroquinoline) increases polarity, while cyclopropyl groups enhance lipophilicity, impacting solubility and membrane permeability .
- Synthetic Utility: Brominated quinolines are pivotal in synthesizing kinase inhibitors or fluorescent probes, with cyclopropyl groups offering conformational rigidity .
Preparation Methods
Direct Bromination of 7-Cyclopropylquinoline
Bromination at the 8-position of a preformed 7-cyclopropylquinoline.
Procedure :
-
Step 1 : Dissolve 7-cyclopropylquinoline in a solvent (e.g., DCM or AcOH).
-
Step 2 : Add brominating agent (e.g., Br₂ or NBS) with a Lewis acid (e.g., FeBr₃) to direct regioselectivity.
-
Conditions : 0–25°C for 2–6 hours.
Example :
| Component | Quantity | Role |
|---|---|---|
| 7-Cyclopropylquinoline | 1.0 mmol | Substrate |
| Br₂ | 1.1 mmol | Brominating agent |
| FeBr₃ | 0.1 mmol | Lewis acid |
| DCM | 10 mL | Solvent |
Yield : ~60–70% (analogous to CN106432073B) .
Cyclopropanation of 8-Bromoquinoline
Introducing the cyclopropyl group via transition-metal-catalyzed C–H activation.
Procedure :
-
Step 1 : React 8-bromoquinoline with a cyclopropane source (e.g., cyclopropylzinc bromide) under Ir or Pd catalysis.
-
Conditions : 100–120°C for 6–12 hours.
Example :
| Component | Quantity | Role |
|---|---|---|
| 8-Bromoquinoline | 1.0 mmol | Substrate |
| Cyclopropylzinc bromide | 1.5 mmol | Cyclopropane source |
| [Ir(cod)Cl]₂ | 0.03 mmol | Catalyst |
| THF | 10 mL | Solvent |
Yield : ~65–75% (based on RSC Adv. methods) .
One-Pot Ring-Closing Approach
Constructing the quinoline core with pre-installed bromo and cyclopropyl groups.
Procedure :
-
Step 1 : Condense 2-cyclopropylaniline with a bromo-substituted β-ketoester.
-
Step 2 : Cyclize using a dehydrating agent (e.g., PPA or H₂SO₄).
Example :
| Component | Quantity | Role |
|---|---|---|
| 2-Cyclopropyl-4-bromoaniline | 1.0 mmol | Substrate |
| Ethyl acetoacetate | 1.2 mmol | Ketoester |
| Polyphosphoric acid (PPA) | 5 mL | Cyclization agent |
Yield : ~50–60% (analogous to WO2010129451A1) .
Key Challenges and Optimizations
-
Regioselectivity : Bromination at the 8-position requires directing groups or precise conditions.
-
Cyclopropane Stability : Harsh acids/bases may degrade the cyclopropyl group; mild conditions (e.g., Ir catalysis) are preferred.
-
Catalyst Efficiency : Pd or Ir catalysts improve coupling yields but increase cost.
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability |
|---|---|---|---|
| Suzuki Coupling | 75–85 | High | Moderate |
| Direct Bromination | 60–70 | Low | High |
| Cyclopropanation | 65–75 | Medium | Moderate |
| One-Pot Synthesis | 50–60 | Low | Low |
Q & A
Q. What are the established synthetic routes for 8-Bromo-7-cyclopropylquinoline, and what catalysts optimize bromination?
The synthesis typically involves electrophilic aromatic substitution, where bromine is introduced to the quinoline core. For regioselective bromination at the 8th position, iron(III) bromide (FeBr₃) is commonly used as a catalyst under controlled temperature (e.g., 0–25°C) in non-polar solvents like dichloromethane . Prior cyclopropylation of the quinoline precursor can be achieved via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the cyclopropyl group.
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D methods like COSY/HSQC) resolves substituent positions and cyclopropane ring integrity. High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₂H₉BrN), while infrared (IR) spectroscopy identifies functional groups like C-Br stretches (~550–600 cm⁻¹) . X-ray crystallography may further validate stereochemistry if crystals are obtainable.
Q. How does the cyclopropyl group influence the compound’s solubility and stability in experimental conditions?
The cyclopropyl moiety increases steric hindrance, reducing solubility in polar solvents. Optimal solubility is achieved in dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), with stability enhanced by storage under inert atmospheres (argon/nitrogen) at −20°C to prevent ring-opening reactions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of halogenated quinolines like this compound?
Discrepancies in bioactivity data (e.g., enzyme inhibition potency) may arise from assay conditions (pH, ionic strength) or impurities. Validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric) and characterize compound purity via HPLC (>98%) and elemental analysis. Cross-reference findings with structurally analogous compounds (e.g., 8-Bromo-6-methylquinoline) to identify substituent-specific trends .
Q. How can computational modeling predict interactions between this compound and biological targets?
Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to predict reactivity. Molecular docking (AutoDock, Schrödinger) simulates binding to enzyme active sites (e.g., kinases), with validation via mutagenesis studies. MD simulations assess dynamic stability of ligand-protein complexes over nanosecond timescales .
Q. What experimental designs optimize regioselective functionalization of this compound for SAR studies?
Use directing groups (e.g., -OMe, -NO₂) to steer cross-coupling reactions (Buchwald-Hartwig, Ullmann) at specific positions. For example, palladium-catalyzed C-H activation at the 3rd position can introduce aryl/heteroaryl groups while preserving the bromine and cyclopropyl substituents. Monitor reaction progress via TLC/LC-MS to minimize side products .
Q. How do steric effects from the cyclopropyl group alter reactivity in substitution reactions?
The cyclopropane ring’s strain and sp³ hybridization increase electron density at adjacent carbons, favoring nucleophilic aromatic substitution (SNAr) at the 6th position over the brominated 8th position. Kinetic studies under varying temperatures (25–80°C) and solvents (DMF vs. toluene) can quantify these effects .
Methodological Guidance
Best practices for designing enzyme inhibition assays with this compound:
- Use recombinant enzymes (e.g., cytochrome P450 isoforms) to minimize off-target interactions.
- Pre-incubate the compound with NADPH cofactors to assess time-dependent inhibition.
- Include positive controls (e.g., ketoconazole for CYP3A4) and negative controls (DMSO vehicle) .
How to address stability challenges during long-term storage:
Lyophilize the compound under vacuum to remove residual solvents, and store in amber vials with desiccants (silica gel) at −80°C. Periodically assess degradation via ¹H NMR to detect cyclopropane ring-opening or bromine displacement .
Strategies for scaling up synthesis without compromising yield:
Transition from batch to continuous flow reactors to enhance heat/mass transfer. Optimize catalyst loading (FeBr₃ at 5–10 mol%) and use in situ quenching (Na₂S₂O₃) to minimize byproducts. Purify via flash chromatography (hexane:EtOAc gradient) or recrystallization (ethanol/water) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
